molecular formula C10H8OS B030943 2-Acetylbenzothiophene CAS No. 22720-75-8

2-Acetylbenzothiophene

Cat. No. B030943
M. Wt: 176.24 g/mol
InChI Key: SGSGCQGCVKWRNM-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

n-Butyllithium (1.6 M solution in hexanes; 74.6 ml) was added dropwise under nitrogen at 0° C. to a stirred solution of benzo[b]thiophene (25.0 g) in ether (350 ml), then the mixture cooled to −70° C. and a solution of N-methoxy-N-methylacetamide (19.21 g) in ether (100 ml) was added dropwise. The mixture was stirred at ambient temperature for 18 hours, then it was poured into saturated aqueous ammonium chloride solution (400 ml). The organic phase was separated, washed with water (300 ml) and saturated aqueous sodium chloride solution (300 ml), dried (Na2SO4) and the solvents were removed in vacuo. The residue was triturated with petroleum ether (b.p. 60-80° C.) (50 ml) and the resulting solid was collected by filtration and dried in vacuo to give 1-(benzo[b]thiophen-2-yl]ethan-1-one (18.7 g) as a brown solid, m.p. 78-81° C.
Quantity
74.6 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
19.21 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[S:6]1[CH:10]=[CH:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]1=2.CON(C)[C:18](=[O:20])[CH3:19].[Cl-].[NH4+]>CCOCC>[S:6]1[C:10]([C:18](=[O:20])[CH3:19])=[CH:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]1=2 |f:3.4|

Inputs

Step One
Name
Quantity
74.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
25 g
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2
Name
Quantity
350 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
19.21 g
Type
reactant
Smiles
CON(C(C)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (300 ml) and saturated aqueous sodium chloride solution (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with petroleum ether (b.p. 60-80° C.) (50 ml)
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
S1C2=C(C=C1C(C)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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